molecular formula C19H18ClN3O2S B2621327 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-14-0

4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2621327
CAS No.: 897455-14-0
M. Wt: 387.88
InChI Key: ZRVZTRIUYAVWNP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic hybrid compound designed for medicinal chemistry and pharmaceutical research. It integrates a benzamide scaffold, a pharmacophore with a rich history in drug discovery , with a 1H-imidazole ring system, a privileged structure in medicinal chemistry known for its diverse biochemical interactions . The compound features a thioether linkage that connects these moieties, which can influence electronic properties and metabolic stability . Structural Features and Research Significance: Benzamide Core: Substituted benzamide derivatives have demonstrated significant pharmacological activities, serving as key scaffolds for compounds like sulpiride and amisulpride, which are used in clinical applications . The 4-chloro substituent on the benzamide ring is an electron-withdrawing group that can enhance molecular interactions with biological targets. 1H-Imidazole Ring: The imidazole moiety is a critical functional group present in many bioactive molecules. It can act as a ligand for metal ions in enzyme active sites and participate in hydrogen bonding, making it a valuable component for researching enzyme inhibition and receptor modulation . The 4-methoxyphenyl group attached to the imidazole ring can contribute to the molecule's overall lipophilicity and potential for cell membrane penetration. Potential Research Applications: While the specific biological profile of this compound is under investigation, its structural analogs and components have been explored for a wide range of activities. Research on similar imidazole-containing benzamides has indicated potential in areas such as antimicrobial and anticancer agent development. For instance, certain 2-mercaptobenzimidazole (2MBI) hybrids have shown potent activity against human cancer cell lines and various microbial strains . This compound is supplied For Research Use Only and is intended for laboratory research applications such as hit identification, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-8-4-13(5-9-16)17-12-22-19(23-17)26-11-10-21-18(24)14-2-6-15(20)7-3-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZTRIUYAVWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the thioether linkage and the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VNF: (R)-4-Chloro-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethyl)biphenyl-4-carboxamide

  • Structural Similarities :
    • Both compounds contain a 4-chlorobenzamide moiety.
    • An imidazole ring is present, though VNF’s imidazole is substituted with a dichlorophenyl group.
  • Key Differences :
    • VNF includes a biphenyl carboxamide and a dichlorophenyl group, enhancing lipophilicity and steric bulk.
    • The ethyl linker in the target compound is replaced by a chiral ethyl group bonded to dichlorophenyl in VNF.

Compound 9: 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide

  • Structural Similarities :
    • Both feature a thioether-linked imidazole and aromatic substituents (methoxyphenyl in the target vs. fluorophenyl in Compound 9).
  • Key Differences :
    • Compound 9 replaces the benzamide with a thiazole-acetamide group, altering hydrogen-bonding capacity.
    • The 4-fluorophenyl group in Compound 9 may enhance metabolic stability compared to the target’s methoxyphenyl group.

(Z)-4-Chloro-N-(1-{2-[3-(4-Chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide

  • Structural Similarities :
    • Shares the 4-chlorobenzamide core.
    • Contains a nitrogen-rich heterocycle (imidazolidine vs. imidazole).
  • A ureido group replaces the thioethyl linker, introducing additional hydrogen-bonding sites.
  • Functional Implications :
    • The saturated imidazolidine may improve solubility, while the ureido group could enhance interactions with polar enzyme pockets .

Physicochemical and Spectroscopic Comparisons

Property Target Compound VNF Compound 9
Core Structure Benzamide + Imidazole-thioether Biphenyl carboxamide + Imidazole Thiazole-acetamide + Imidazole-thioether
Aromatic Substituents 4-Methoxyphenyl 2,4-Dichlorophenyl 4-Fluorophenyl + 4-Methoxyphenyl
Linker Thioethyl (-SCH2CH2-) Chiral ethyl + dichlorophenyl Thioethyl (-SCH2-)
Melting Point Not reported Not reported 160–210°C (varies by analog)
Key IR Peaks Expected C=O (~1670 cm⁻¹), C-S (~650 cm⁻¹) C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹) C=O (~1715 cm⁻¹), C-F (~1250 cm⁻¹)
1H-NMR Features Methoxy (δ 3.8–4.0), imidazole protons Dichlorophenyl (δ 7.2–7.6), chiral protons Thiazole (δ 7.4–8.3), fluorophenyl (δ 7.1)

Biological Activity

4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, a compound featuring a chloro-benzamide structure with an imidazole moiety, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The compound can be synthesized via multi-step reactions involving the formation of the imidazole ring and subsequent modifications to incorporate the thioether and benzamide functionalities. The synthetic pathway typically involves:

  • Formation of Imidazole : Starting from 4-methoxyphenyl derivatives and thioethyl groups.
  • Benzamide Formation : Reaction with chloroacetyl chloride or similar reagents to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that benzamide derivatives exhibit significant antibacterial and antifungal activities. For instance, metal complexes derived from similar structures showed enhanced efficacy against various bacterial strains compared to their parent ligands .

CompoundAntimicrobial ActivityReference
4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamideModerate to high against Gram-positive bacteria
Metal ComplexesHigher efficacy against bacteria and fungi

Antioxidant Activity

The antioxidant potential of benzamide derivatives has been explored, revealing that compounds with imidazole rings possess notable free radical scavenging abilities. The activity is often compared to standard antioxidants like ascorbic acid. The binding energy calculations from molecular docking studies suggest a strong interaction between these compounds and oxidative stress markers .

The biological activity of 4-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Cellular Uptake : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its action at targeted sites.

Case Studies

A study conducted on a series of imidazole-based compounds demonstrated that modifications at the para position significantly influenced their biological activity. The introduction of various substituents resulted in varied potency against cancer cell lines, suggesting that structural optimization is crucial for enhancing efficacy .

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